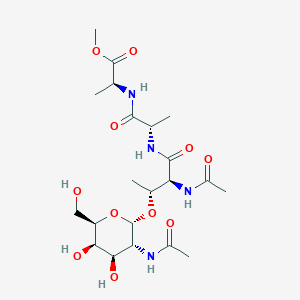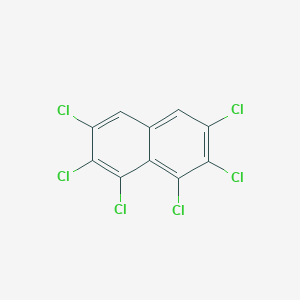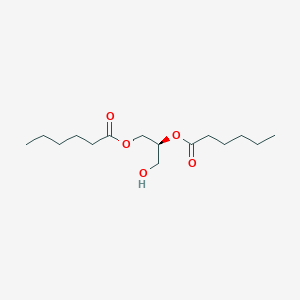
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester, also known as GalNAc-T3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research.
Mécanisme D'action
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor works by inhibiting the activity of this compound, which is an enzyme responsible for the glycosylation of proteins. Glycosylation is a post-translational modification that plays a crucial role in the regulation of protein function and stability. The inhibition of this compound leads to the alteration of glycosylation patterns, which affects the function and stability of proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound inhibitor has also been shown to enhance the sensitivity of cancer cells to chemotherapy drugs by inhibiting the expression of multidrug resistance proteins. Furthermore, this compound inhibitor has been found to modulate the immune response by altering the expression of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of this compound, making it an ideal tool for studying the role of this compound in cancer cell growth and proliferation. Furthermore, this compound inhibitor has been shown to have low toxicity and high stability, making it suitable for in vivo studies. However, this compound inhibitor has some limitations for lab experiments, including its high cost and limited availability.
Orientations Futures
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has several potential future directions. Firstly, further studies are needed to investigate the efficacy of this compound inhibitor in combination with chemotherapy drugs for the treatment of cancer. Secondly, the development of this compound inhibitor analogs with improved pharmacokinetic properties and lower cost could enhance its potential for clinical use. Finally, the identification of other enzymes involved in glycosylation and the development of inhibitors targeting these enzymes could provide new avenues for cancer therapy.
Méthodes De Synthèse
The synthesis of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor involves the chemical modification of threonine using the esterification process. The process involves the reaction of threonine with acetic anhydride to form the corresponding ester, which is then reacted with alanine and glycine to form the desired peptide. The final product is obtained by reacting the peptide with N-acetylglucosamine (GlcNAc) to form this compound inhibitor.
Applications De Recherche Scientifique
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been extensively studied for its potential applications in cancer research. The overexpression of this compound has been observed in various cancers, including breast, prostate, and colon cancer. This compound inhibitor has been shown to inhibit the growth and proliferation of cancer cells by suppressing the expression of this compound. Furthermore, this compound inhibitor has been found to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
| 125316-77-0 | |
Formule moléculaire |
C21H36N4O11 |
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H36N4O11/c1-8(18(31)23-9(2)20(33)34-6)22-19(32)14(24-11(4)27)10(3)35-21-15(25-12(5)28)17(30)16(29)13(7-26)36-21/h8-10,13-17,21,26,29-30H,7H2,1-6H3,(H,22,32)(H,23,31)(H,24,27)(H,25,28)/t8-,9-,10+,13+,14-,15+,16-,17+,21-/m0/s1 |
Clé InChI |
QFTWCPDZXGYNJL-FZKFWNPXSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)NC(=O)C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C |
SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |
SMILES canonique |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |
| 125316-77-0 | |
Synonymes |
3-O-(2-acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester Ac-Thr(alpha-GalNAc)-Ala-Ala-OMe ATGAAAM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)








